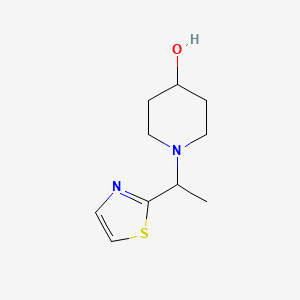

1-(1-(Thiazol-2-yl)ethyl)piperidin-4-ol

Description

Overview of Heterocyclic Amine and Sulfur-Containing Heterocycle Architectures in Chemical Biology Research

Heterocyclic amines, organic compounds featuring a ring structure with at least one nitrogen atom, are fundamental to the chemistry of life and medicine. nih.govnih.govnih.gov Their structural diversity and ability to engage in various biological interactions have made them privileged scaffolds in drug design. nih.gov Similarly, sulfur-containing heterocycles have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities. who.intnih.govnih.gov The incorporation of a sulfur atom into a heterocyclic ring can profoundly influence a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological efficacy. nih.govnih.gov

Historical Context of Piperidine (B6355638) and Thiazole (B1198619) Derivatives in Synthetic and Medicinal Chemistry

The piperidine ring, a six-membered heterocyclic amine, is a structural motif present in numerous natural alkaloids and synthetic pharmaceuticals. youtube.comnih.gov First isolated in 1850, its derivatives have been integral to the development of drugs across various therapeutic areas, including analgesics, antipsychotics, and antihistamines. youtube.commdpi.com The versatility of the piperidine scaffold lies in its ability to be readily functionalized, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. researchgate.net

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, was first characterized in 1887. researchgate.net Since then, thiazole derivatives have emerged as crucial components in a multitude of clinically significant molecules. frontiersin.orgrsc.orgmdpi.com The thiazole nucleus is a key feature of vitamin B1 (thiamine) and is found in a wide range of pharmaceuticals, including anticancer agents like Dasatinib and antibiotics such as Penicillin. frontiersin.orgdndi.org The aromatic nature of the thiazole ring and its capacity for diverse substitutions have made it a highly attractive scaffold for medicinal chemists. frontiersin.orgnih.gov

Rationale for Investigating the 1-(1-(Thiazol-2-yl)ethyl)piperidin-4-ol Chemical Space

The strategic combination of well-established pharmacophores into a single molecular entity is a powerful approach in drug discovery, often leading to compounds with novel or improved biological activities. The hybridization of the thiazole and piperidin-4-ol scaffolds in the form of this compound presents a compelling case for investigation.

The piperidin-4-ol moiety provides a three-dimensional structure with a hydroxyl group that can participate in hydrogen bonding interactions with biological targets. The nitrogen atom of the piperidine ring offers a key point for substitution, allowing for the introduction of various functionalities to modulate activity and selectivity.

The thiazole ring, linked via an ethyl group to the piperidine nitrogen, introduces a distinct set of properties. The aromatic, electron-rich nature of the thiazole can engage in π-stacking interactions, while the sulfur and nitrogen atoms can act as hydrogen bond acceptors. The ethyl linker provides a degree of conformational flexibility, allowing the two ring systems to adopt optimal orientations for target binding.

The specific compound, this compound, is a chiral molecule due to the stereocenter at the ethyl bridge. This introduces the potential for stereoselective interactions with biological targets, a critical consideration in modern drug design.

While specific research on this compound is not extensively documented in publicly available literature, the individual and combined potential of its constituent parts provides a strong rationale for its synthesis and biological evaluation.

Current Landscape of Research on N-Substituted Piperidin-4-ol and Thiazole-Containing Compounds

The field of N-substituted piperidin-4-ol derivatives is an active area of research, with numerous studies exploring their potential in various therapeutic contexts. For instance, derivatives have been investigated as inhibitors of matrix metalloproteinases for the treatment of osteoarthritis and as ligands for the nociceptin (B549756) opioid receptor. nih.govnih.gov The substitution on the piperidine nitrogen is a key determinant of biological activity, influencing factors such as target affinity and selectivity. frontiersin.org

Similarly, research into thiazole-containing compounds is vast and continues to yield promising drug candidates. Thiazole derivatives have been synthesized and evaluated for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. who.intnih.gov The combination of thiazole with other heterocyclic systems, such as piperazine, has also been a fruitful area of investigation, leading to the discovery of potent and selective receptor antagonists. nih.govrsc.org

The convergence of these two research streams in compounds like this compound represents a logical and promising direction for the discovery of novel therapeutic agents. The existing body of knowledge on the structure-activity relationships of both scaffolds provides a solid foundation for the rational design and investigation of such hybrid molecules.

Structure

3D Structure

Properties

IUPAC Name |

1-[1-(1,3-thiazol-2-yl)ethyl]piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2OS/c1-8(10-11-4-7-14-10)12-5-2-9(13)3-6-12/h4,7-9,13H,2-3,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMJMTZMPWCUPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)N2CCC(CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 1 Thiazol 2 Yl Ethyl Piperidin 4 Ol and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections for the Thiazol-2-yl-ethyl-piperidin-4-ol Core

Retrosynthetic analysis of 1-(1-(thiazol-2-yl)ethyl)piperidin-4-ol reveals several key disconnections that form the basis for various synthetic strategies. The primary disconnection points are the C-N bond between the piperidine (B6355638) ring and the ethyl side chain, and the bonds forming the piperidine ring itself.

One common strategy involves the disconnection of the N-ethylthiazole side chain from the piperidin-4-ol core. This approach simplifies the synthesis into two main fragments: a pre-functionalized piperidin-4-ol and a chiral 1-(thiazol-2-yl)ethylamine or a related electrophile. The final step would then be an N-alkylation reaction.

A second major retrosynthetic pathway involves the construction of the piperidine ring as a key step. This can be achieved through various cyclization strategies, such as intramolecular hydroamination or reductive amination of a suitable acyclic precursor that already contains the N-(1-(thiazol-2-yl)ethyl) moiety. For instance, a linear amino-aldehyde could undergo intramolecular cyclization to form the piperidine ring. nih.gov

A more convergent approach would involve a multicomponent reaction where the piperidine ring and its substituents are assembled in a single step from simpler starting materials. This strategy offers high atom economy and efficiency.

Development of Novel and Efficient Synthetic Routes

Building upon the retrosynthetic analysis, various modern synthetic methods have been developed to access this compound and its analogs efficiently.

One-Pot Reaction Sequences and Multicomponent Reactions

For the synthesis of the thiazole (B1198619) moiety, one-pot procedures are well-established. For example, thiazole scaffolds can be fabricated through a NiFe2O4 nanoparticle-catalyzed one-pot, three-component reaction of an α-halo carbonyl compound, thiosemicarbazide, and various anhydrides. nih.gov Another approach involves the one-pot, three-component reaction using 2-(2-benzylidene hydrazinyl)-4-methylthiazole as a starting precursor to generate diverse thiazole derivatives. nih.gov These methods offer a versatile entry into the thiazole core of the target molecule.

The piperidine ring can also be constructed via one-pot sequences. A notable example is the one-pot synthesis of piperidin-4-ols through a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement. nih.gov This method provides a flexible and diastereoselective route to substituted piperidines. Furthermore, multicomponent reactions for the synthesis of highly substituted piperidines are known, often employing catalysts like L-proline. researchgate.net For instance, the reaction of an amine, an aldehyde, and a diketone can lead to the formation of a piperidine ring in a single step.

Stereoselective Synthesis Approaches to Access Specific Diastereomers and Enantiomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods to access specific diastereomers and enantiomers of this compound is of paramount importance.

Asymmetric catalysis offers a direct and atom-economical way to introduce chirality. The key chiral center in this compound is the carbon atom of the ethyl group attached to the thiazole ring. This chiral center can be established through the asymmetric reduction of a precursor ketone, 1-(thiazol-2-yl)ethanone. 120.27.244

Ruthenium(II)-catalyzed asymmetric transfer hydrogenation (ATH) of ketones is a well-established method for producing chiral alcohols with high enantioselectivity. mdpi.com Similarly, rhodium-catalyzed asymmetric hydrogenation can be employed for the enantioselective reduction of prochiral ketones. The use of chiral ligands, such as those derived from BINOL or chiral diamines, is crucial for achieving high levels of stereocontrol.

Another powerful approach is the asymmetric [4+2] annulation of 5H-thiazol-4-ones with electron-deficient alkenes, catalyzed by a dipeptide-based multifunctional Brønsted base, to construct chiral 1,4-sulfur bridged piperidinone frameworks with multiple stereocenters. nih.gov

Table 1: Examples of Asymmetric Catalysis for the Synthesis of Chiral Building Blocks

| Catalyst/Ligand | Substrate | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Ru(II)-Ts-DPEN | α-Alkyl-β-ketoaldehydes | anti-1,2-diols | up to 98 | >99 | mdpi.com |

| Chiral Phosphoric Acid | Ethyl glyoxylate (B1226380) imine | Tetrahydropyridines | up to 95 | up to 98 | thieme-connect.de |

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. This strategy is particularly useful for the synthesis of the chiral 1-(thiazol-2-yl)ethyl amine fragment.

Common chiral auxiliaries include Evans oxazolidinones and pseudoephedrine. scielo.org.mxnih.gov For instance, an achiral thiazole-containing carboxylic acid could be coupled to a chiral auxiliary. Subsequent alkylation of the α-position would proceed with high diastereoselectivity, controlled by the steric and electronic properties of the auxiliary. Finally, cleavage of the auxiliary would afford the enantiomerically enriched product.

Sulfur-based chiral auxiliaries, such as 4(R)-phenylthiazolidinethione, have also been shown to be effective in controlling stereochemistry. scielo.org.mx The use of a chiral auxiliary can be a robust and predictable method for establishing the desired stereochemistry.

Table 2: Application of Chiral Auxiliaries in Asymmetric Synthesis | Chiral Auxiliary | Reaction Type | Product | Diastereomeric Ratio | Reference | | :--- | :--- | :--- | :--- | | Evans Oxazolidinone | Aldol Reaction | Contiguous stereocenters | High | wikipedia.org | | Pseudoephenamine | Alkylation | Quaternary carbon centers | High | nih.gov | | (R)-BINOL | Ene Reaction | Anti adduct | 10:1 | wikipedia.org |

Classical resolution is a widely used method for separating a racemic mixture into its constituent enantiomers. This is typically achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization. onyxipca.com

For the resolution of a racemic mixture of 1-(1-(thiazol-2-yl)ethyl)amine, a key intermediate, various chiral acids can be employed as resolving agents. Common examples include (+)- and (-)-tartaric acid, (+)- and (-)-dibenzoyltartaric acid, and (+)- and (-)-camphor-10-sulfonic acid. onyxipca.com The choice of resolving agent and solvent is crucial for efficient separation. Once the diastereomeric salts are separated, the desired enantiomer of the amine can be liberated by treatment with a base.

While resolution is a powerful technique, it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemate. However, it remains a practical and often scalable method for obtaining enantiopure compounds.

Application of Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of complex molecules like this compound is crucial for developing environmentally sustainable and economically viable manufacturing processes. unibo.itrroij.com The core tenets of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and catalysts, are increasingly guiding the design of synthetic routes for thiazole and piperidine-containing compounds. ijrpc.comresearchgate.net

Researchers have focused on eco-friendly strategies for synthesizing the constituent heterocyclic moieties. researchgate.net For thiazole derivatives, green approaches include one-pot, multi-component reactions that reduce the number of steps and purification needs, thereby minimizing waste. researchgate.net The use of recyclable, heterogeneous catalysts, such as silica-supported tungstosilisic acid or biocatalysts like cross-linked chitosan (B1678972) hydrogels, offers a sustainable alternative to traditional homogeneous catalysts. researchgate.netmdpi.com Furthermore, employing greener solvents like water or ethanol (B145695) and energy-efficient techniques such as microwave or ultrasonic irradiation can significantly reduce the environmental footprint of the synthesis. researchgate.netmdpi.comacgpubs.org For instance, the Hantzsch thiazole synthesis, a key method for creating the thiazole ring, can be adapted to these greener conditions. researchgate.net

Similarly, the synthesis of piperidine derivatives is being reimagined through a green chemistry lens. acgpubs.org Catalyst-free and solvent-free methods for creating related heterocyclic systems have been developed, demonstrating the potential for high-yield synthesis without the need for hazardous materials. mdpi.com

The table below summarizes key green chemistry strategies applicable to the synthesis of precursors for this compound.

Table 1: Green Chemistry Approaches in Heterocyclic Synthesis

| Principle | Application in Thiazole/Piperidine Synthesis | Example/Benefit | Source |

|---|---|---|---|

| Waste Prevention | One-pot, multi-component reactions for the thiazole ring. | Combines multiple synthetic steps, reducing the need for intermediate isolation and purification, thus minimizing solvent and material waste. | researchgate.net |

| Safer Solvents | Use of aqueous ethanol or water as a reaction medium. | Reduces reliance on volatile organic compounds (VOCs) that are often toxic and environmentally harmful. | researchgate.netacgpubs.org |

| Catalysis | Employing reusable, solid-supported catalysts or biocatalysts. | Facilitates easy separation of the catalyst from the reaction mixture, allowing for its reuse and reducing heavy metal contamination in products. | researchgate.netmdpi.com |

| Energy Efficiency | Use of microwave or ultrasonic irradiation. | Can significantly shorten reaction times and lower energy consumption compared to conventional heating methods. | researchgate.netmdpi.com |

| Use of Renewable Feedstocks | Application of biocatalysts derived from renewable sources like chitosan. | Moves away from petrochemical-based reagents and catalysts towards more sustainable alternatives. | mdpi.com |

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry and continuous manufacturing are transforming pharmaceutical production, offering enhanced safety, efficiency, and consistency compared to traditional batch processing. scitube.iosyntegon.com These methodologies are particularly advantageous for the synthesis of heterocyclic compounds like this compound.

The synthesis of piperidine and thiazole derivatives has been successfully demonstrated using continuous flow systems. nih.govnih.gov For example, the electroreductive cyclization of imines with dihaloalkanes to produce piperidine derivatives has been achieved in a flow microreactor. nih.govnih.gov This approach benefits from the large surface-area-to-volume ratio of the microreactor, which leads to efficient mass and heat transfer, resulting in higher yields and shorter reaction times compared to batch reactions. nih.govnih.gov

Continuous flow processes enhance safety by minimizing the volume of hazardous reagents and intermediates handled at any given time. scitube.io This is a significant advantage in reactions that are highly exothermic or involve unstable species. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor allows for process optimization that can be difficult to achieve in a large-scale batch reactor, ultimately leading to higher purity and yield. nih.gov Furthermore, the transition from laboratory-scale development to industrial production is often more straightforward, as scaling up involves running the flow process for a longer duration rather than redesigning a larger reactor (a "scale-out" approach). syntegon.com

The table below compares key aspects of batch and flow synthesis for the production of pharmaceutical intermediates.

Table 2: Comparison of Batch vs. Flow Synthesis

| Feature | Batch Synthesis | Flow Chemistry / Continuous Synthesis | Source |

|---|---|---|---|

| Safety | Higher risk due to large volumes of hazardous materials and potential for thermal runaway. | Enhanced safety as only small volumes are reacting at any time, with superior heat dissipation. | scitube.io |

| Efficiency & Yield | Can have lower yields due to suboptimal mixing and heat transfer, especially on a large scale. | Often provides higher yields and purity due to precise control over reaction conditions. | nih.govnih.gov |

| Scalability | Scale-up can be complex and non-linear, often requiring re-optimization of conditions. | Readily scalable by extending operational time ("scale-out") or using parallel reactors. | syntegon.com |

| Process Control | Difficult to maintain uniform temperature and concentration throughout the reactor. | Excellent control over parameters like temperature, pressure, and residence time. | nih.gov |

| Footprint | Typically requires large reactors and significant plant space. | More compact, leading to a smaller manufacturing footprint. | syntegon.com |

Mechanistic Studies of Key Synthetic Transformations

Understanding the reaction mechanisms underlying the formation of this compound is fundamental for optimizing reaction conditions and improving yields. The synthesis of this molecule involves two critical transformations: the construction of the thiazole ring and the alkylation of the piperidine nitrogen.

The most common method for synthesizing the 2-substituted thiazole ring is the Hantzsch synthesis. youtube.com This reaction typically involves the condensation of an α-haloketone with a thioamide. The mechanism proceeds in several steps:

Nucleophilic Attack: The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the electrophilic carbon of the α-haloketone in an SN2 reaction, displacing the halide. youtube.com

Cyclization: Following a tautomerization step, the nitrogen atom of the intermediate attacks the carbonyl carbon, leading to the formation of a five-membered heterocyclic ring. youtube.com

Dehydration: The resulting hydroxyl intermediate undergoes dehydration (elimination of a water molecule) to form the aromatic thiazole ring. youtube.com

The second key transformation is the N-alkylation of piperidin-4-ol with a 1-(thiazol-2-yl)ethyl moiety (which would typically bear a leaving group). This reaction is a classical nucleophilic substitution, where the lone pair of electrons on the piperidine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the ethyl group and displacing the leaving group.

The inherent reactivity of the thiazole ring also influences these transformations. The C2 position is the most electron-deficient and is susceptible to deprotonation by strong bases or nucleophilic attack. pharmaguideline.comchemicalbook.com Conversely, the C5 position is the most electron-rich and is the preferred site for electrophilic substitution. pharmaguideline.comchemicalbook.com The nitrogen atom at position 3 is basic and can be protonated or alkylated. pharmaguideline.com These electronic properties are crucial when designing multi-step syntheses and considering potential side reactions.

Functionalization Strategies for Structural Diversification

To explore structure-activity relationships and optimize the properties of the lead compound, medicinal chemists employ various functionalization strategies. For this compound, diversification can be achieved by modifying the piperidin-4-ol hydroxyl group, the thiazole ring, or the linker and piperidine nitrogen.

Modifications at the Piperidin-4-ol Hydroxyl Group

The hydroxyl group at the C4 position of the piperidine ring is a prime target for functionalization. It can be readily converted into other functional groups, such as ethers and esters, to modulate the compound's polarity, lipophilicity, and ability to form hydrogen bonds.

Etherification: The hydroxyl group can be deprotonated with a base like sodium hydride (NaH) and then reacted with an alkyl halide to form an ether. This strategy can introduce a variety of alkyl or aryl groups. nih.gov

Esterification: Reaction with acyl chlorides or carboxylic acids (under appropriate coupling conditions) can yield esters. This modification can influence the compound's metabolic stability and pharmacokinetic profile.

These modifications are standard techniques used to fine-tune the physicochemical properties of drug candidates. mdpi.com

Table 3: Example Reagents for Hydroxyl Group Modification

| Transformation | Reagent Class | Resulting Functional Group | Potential Impact |

|---|---|---|---|

| Etherification | Alkyl Halides (e.g., Methyl Iodide, Benzyl Bromide) | Ether (-OR) | Increases lipophilicity, removes hydrogen bond donor capability. |

| Esterification | Acyl Chlorides (e.g., Acetyl Chloride) | Ester (-OC(O)R) | Can act as a prodrug, modifies solubility and metabolic profile. |

| Esterification | Carboxylic Acids + Coupling Agents (e.g., DCC, EDC) | Ester (-OC(O)R) | Allows for the introduction of more complex ester moieties. |

Derivatization of the Thiazole Ring

The aromatic thiazole ring offers multiple positions for substitution, allowing for significant structural diversification. mdpi.comanalis.com.mynih.gov The reactivity of the ring is well-characterized: C2 is prone to nucleophilic attack, while C5 is the primary site for electrophilic substitution. pharmaguideline.comchemicalbook.com

Key derivatization strategies include:

Electrophilic Aromatic Substitution: Halogenation (e.g., with NBS or Br₂) or nitration can introduce substituents, primarily at the C5 position. pharmaguideline.com The presence of activating groups can influence the regioselectivity of these reactions. pharmaguideline.com

Metal-Catalyzed Cross-Coupling: After converting a position on the thiazole ring to a halide or a boronic acid/ester, powerful cross-coupling reactions like the Suzuki-Miyaura or Stille coupling can be used to form new carbon-carbon bonds, attaching various aryl or alkyl groups. numberanalytics.com

Lithiation/Deprotonation: The acidic proton at the C2 position can be removed by a strong base like n-butyllithium. The resulting organolithium species is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, alkyl halides) to introduce substituents at the C2 position. pharmaguideline.com

Table 4: Functionalization Reactions of the Thiazole Ring

| Reaction Type | Position Targeted | Reagents | Introduced Substituents | Source |

|---|---|---|---|---|

| Electrophilic Substitution | C5 | NBS, Br₂, HNO₃/H₂SO₄ | Halogens, Nitro group | pharmaguideline.com |

| Suzuki-Miyaura Coupling | C2, C4, or C5 (pre-functionalized) | Aryl/Alkyl Boronic Acids, Pd catalyst | Aryl, Alkyl groups | numberanalytics.com |

| Stille Coupling | C2, C4, or C5 (pre-functionalized) | Organostannanes, Pd catalyst | Aryl, Alkyl, Vinyl groups | numberanalytics.com |

| Deprotonation-Alkylation | C2 | n-BuLi, then R-X (Alkyl Halide) | Alkyl groups | pharmaguideline.com |

| SNAr Reaction | C2 (with leaving group) | Amines, Alcohols, Thiols | Amino, Alkoxy, Thioether groups | nih.gov |

Substitution Patterns on the Ethyl Linker and Piperidine Nitrogen

Modifying the piperidine nitrogen and the ethyl linker that connects the two heterocyclic rings provides another avenue for creating analogs. The piperidine nitrogen is a common site for modification in medicinal chemistry to optimize potency and pharmacokinetic properties. acs.orgresearchgate.net

Ethyl Linker Modification: While direct C-H functionalization of the ethyl linker is challenging, its substitution pattern can be altered by starting with different synthetic precursors. For instance, using a substituted α-halopropiophenone in the Hantzsch synthesis would result in a methyl group on the ethyl linker. This allows for the exploration of steric effects and chirality in this part of the molecule.

These strategies, which are central to modern drug discovery, allow for a systematic exploration of the chemical space around the core this compound scaffold. nih.govnih.gov

Investigations into Molecular Interactions and Biological Target Engagement of 1 1 Thiazol 2 Yl Ethyl Piperidin 4 Ol

High-Throughput Screening Methodologies for Identifying Specific Molecular Interactions

No information is publicly available regarding the use of high-throughput screening methodologies to identify molecular interactions of 1-(1-(Thiazol-2-yl)ethyl)piperidin-4-ol.

Receptor Binding Profiling and Affinity Determination (e.g., GPCRs, Ion Channels)

There are no published studies detailing the receptor binding profile or affinity of this compound for any G-protein coupled receptors (GPCRs), ion channels, or other receptor types.

Enzyme Inhibition and Activation Studies (e.g., Kinases, Proteases)

No data exists in the public domain concerning the inhibitory or activation effects of this compound on any enzymes, including kinases or proteases.

Investigations of Protein-Ligand Interactions through Biophysical Techniques (e.g., SPR, ITC)

There is no available research that has employed biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to investigate the protein-ligand interactions of this compound.

Cellular Pathway Modulation and Signaling Cascade Analysis

Information regarding the modulation of cellular pathways or analysis of signaling cascades affected by this compound is not available in published literature.

Subcellular Localization Studies Using In Vitro Models

There are no in vitro studies that have investigated the subcellular localization of this compound.

Exploration of Allosteric Modulation Mechanisms

No research has been published exploring the potential allosteric modulation mechanisms of this compound on any biological targets.

Pharmacological Screening for In Vitro and Preclinical In Vivo Biological Responses (e.g., Anti-inflammatory, Analgesic, Antimicrobial Activity)

Following a comprehensive review of publicly available scientific literature and patent databases, no specific studies detailing the in vitro or preclinical in vivo pharmacological screening of This compound for anti-inflammatory, analgesic, or antimicrobial activities were identified.

The core chemical structure of this compound, featuring a thiazole (B1198619) ring linked to a piperidin-4-ol moiety, is present in numerous molecules that have been investigated for a wide range of biological activities. The thiazole nucleus is a well-established pharmacophore known to be a component of various synthetic compounds with diverse therapeutic properties, including antimicrobial, anti-inflammatory, and analgesic effects. nih.govresearchgate.net Similarly, the piperidine (B6355638) scaffold is a common feature in many centrally acting drugs, particularly analgesics. nih.govresearchgate.net

Despite the pharmacological interest in both the thiazole and piperidine moieties, research specifically detailing the biological response profile of their combination in the form of This compound is not available in the reviewed sources. Scientific investigations into the potential therapeutic applications of this specific chemical entity, including its engagement with biological targets and its effects in preclinical models of inflammation, pain, or microbial infection, have not been published.

Therefore, no data tables or detailed research findings on the anti-inflammatory, analgesic, or antimicrobial activity of This compound can be provided at this time.

Computational and Theoretical Chemistry Studies of 1 1 Thiazol 2 Yl Ethyl Piperidin 4 Ol

Conformational Analysis and Energy Minimization Techniques

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like 1-(1-(thiazol-2-yl)ethyl)piperidin-4-ol, which contains multiple rotatable bonds and a piperidine (B6355638) ring, understanding its preferred three-dimensional structure, or conformation, is critical. The molecule's conformation dictates how it can interact with a biological target.

Energy minimization techniques are computational procedures used to find the most stable conformation, known as the global energy minimum. slideshare.net These methods work by adjusting bond lengths, bond angles, and torsion angles to find the arrangement with the lowest potential energy. slideshare.net Common algorithms include steepest descent and conjugate gradient methods. slideshare.net For complex molecules, more advanced methods like density functional theory (DFT) are employed to perform these calculations with higher accuracy. nih.gov

In the case of this compound, the piperidine ring can adopt several conformations, such as chair, boat, and twist-boat. The chair conformation is typically the most stable. Furthermore, the orientation of the substituents—the hydroxyl group at the 4-position and the thiazol-2-yl-ethyl group at the 1-position—can be either axial or equatorial. The relative energies of these different conformers determine the most likely shape of the molecule in a biological system. Computational methods can calculate these energy differences, providing a detailed picture of the molecule's conformational landscape. acs.orgnih.govnih.govresearchgate.net

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial for predicting how this compound might interact with a specific biological target, such as an enzyme or a receptor, at the atomic level. tandfonline.com The simulation places the ligand into the binding site of the protein and evaluates the "goodness of fit" using a scoring function, which estimates the binding affinity, often expressed as a binding energy in kcal/mol. mdpi.comrsc.org

Thiazole (B1198619) and piperidine scaffolds are found in numerous compounds that target a wide range of proteins, including kinases, proteases, and G-protein coupled receptors. nih.govtandfonline.commdpi.com Docking studies on similar compounds have been used to predict their binding modes and guide the design of more potent inhibitors. mdpi.comnih.gov For this compound, a docking simulation would involve:

Obtaining the 3D structure of a potential protein target from a database like the Protein Data Bank (PDB).

Generating a 3D conformation of the ligand.

Placing the ligand into the protein's active site using a docking algorithm.

Scoring and ranking the resulting poses to identify the most likely binding mode and predict binding affinity.

The results can reveal key interactions, such as hydrogen bonds formed by the piperidin-4-ol group or pi-stacking interactions involving the thiazole ring, which are critical for stabilizing the ligand-protein complex.

Table 1: Hypothetical Molecular Docking Results for this compound Against Various Protein Targets

| Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| Kinase A (e.g., 1XYZ) | -8.5 | ASP165, LYS45, PHE164 | Hydrogen bond, Salt bridge, Pi-stacking |

| Protease B (e.g., 2ABC) | -7.9 | HIS41, CYS145, GLU166 | Hydrogen bond, Hydrophobic |

| GPCR C (e.g., 3DEF) | -9.1 | TYR308, SER193, TRP101 | Hydrogen bond, Pi-stacking, van der Waals |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgnih.gov Once a reliable QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds. nih.govtandfonline.com

Ligand-Based QSAR Approaches

Ligand-based QSAR is used when the three-dimensional structure of the biological target is unknown. nih.gov These models are built using a set of molecules with known activities. nih.govcreative-biostructure.com The approach is based on the principle that molecules with similar structures are likely to have similar activities. nih.gov Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., molecular weight, logP, polar surface area, electronic properties), are calculated for each compound in a training set. frontiersin.org Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates these descriptors with biological activity. frontiersin.org

Structure-Based QSAR Approaches

Structure-based QSAR, also known as 3D-QSAR, requires knowledge of the 3D structure of the target protein. nih.gov This approach uses information from the protein-ligand complex, often derived from molecular docking or X-ray crystallography, to generate descriptors. nih.govnih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) calculate steric and electrostatic fields around a set of aligned molecules. The variations in these fields are then correlated with differences in biological activity. This provides a 3D map that shows which regions around the molecule are favorable or unfavorable for activity, offering direct guidance for structural modification.

Table 2: Common Molecular Descriptors Used in QSAR Modeling

| Descriptor Type | Example Descriptors | QSAR Approach |

|---|---|---|

| Topological (2D) | Molecular Weight, Atom Count, Wiener Index | Ligand-Based |

| Physicochemical (2D) | LogP (Lipophilicity), Molar Refractivity, Polar Surface Area (TPSA) | Ligand-Based |

| Electronic (2D/3D) | Dipole Moment, HOMO/LUMO energies | Ligand-Based |

| Steric Field (3D) | CoMFA Steric Fields | Structure-Based |

| Electrostatic Field (3D) | CoMFA/CoMSIA Electrostatic Fields | Structure-Based |

| Pharmacophore (3D) | Distances between features (e.g., H-bond donor, acceptor, aromatic ring) | Ligand-Based / Structure-Based |

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles In Silico

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. nih.govcambridge.org Evaluating ADME properties early in the drug discovery process is essential to avoid costly late-stage failures. srce.hrnih.gov For this compound, various ADME parameters can be predicted using established models.

A foundational guideline for oral bioavailability is Lipinski's Rule of Five. wikipedia.orgyoutube.com It states that a compound is more likely to be orally absorbed if it meets the following criteria:

Molecular weight ≤ 500 Daltons

LogP (a measure of lipophilicity) ≤ 5 volkamerlab.org

Hydrogen bond donors ≤ 5 volkamerlab.org

Hydrogen bond acceptors ≤ 10 volkamerlab.org

Beyond these rules, specific properties can be predicted using various computational tools:

Absorption: Caco-2 cell permeability and human intestinal absorption (HIA) can be predicted to estimate uptake from the gut.

Distribution: Plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are critical parameters that determine where the drug goes in the body.

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound is important for assessing potential drug-drug interactions.

Excretion: Properties like aqueous solubility can influence how a drug is cleared from the body. cambridge.org

Table 3: Hypothetical In Silico ADME Profile for this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 226.33 g/mol | Compliant with Lipinski's Rule (<500) |

| logP | 1.5 | Compliant with Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule (≤10) |

| Aqueous Solubility | High | Favorable for absorption and formulation |

| Caco-2 Permeability | Moderate | Suggests moderate intestinal absorption |

| Blood-Brain Barrier (BBB) Permeant | Low probability | Less likely to cause CNS side effects |

| CYP2D6 Inhibitor | Low probability | Low risk of drug-drug interactions via this enzyme |

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of a ligand binding to a protein, molecular dynamics (MD) simulations offer a dynamic view. researchgate.netnottingham.ac.uk MD simulations model the movement of atoms and molecules over time, providing insights into the stability and flexibility of the ligand-protein complex. nih.govacs.org

Starting from a docked pose, an MD simulation would be run for a period of nanoseconds. The stability of the complex is then analyzed by monitoring key metrics: researchgate.net

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. researchgate.netgithub.io A stable, plateauing RMSD curve indicates that the complex has reached equilibrium and the ligand remains stably bound. github.ionih.gov

Root Mean Square Fluctuation (RMSF): This metric shows the fluctuation of individual amino acid residues or ligand atoms during the simulation. researchgate.netgithub.iocomputabio.comphysicsworks2.com High RMSF values in the binding site can indicate which residues are most flexible and how they adapt to the ligand.

MD simulations can confirm whether the key interactions predicted by docking are maintained over time, providing stronger evidence for the proposed binding mode. researchgate.net This detailed understanding of the dynamic behavior of the complex is crucial for rational drug design and lead optimization. nottingham.ac.uk

Table 4: Summary of Key Metrics from a Hypothetical Molecular Dynamics Simulation

| Metric | Typical Analysis | Interpretation for a Stable Complex |

|---|---|---|

| Protein RMSD | Plot of RMSD vs. Time | Reaches a stable plateau (e.g., < 3 Å) after an initial increase, indicating the protein structure is stable. |

| Ligand RMSD | Plot of RMSD vs. Time (relative to protein) | Remains low and stable, indicating the ligand does not dissociate from the binding pocket. |

| Protein RMSF | Plot of RMSF vs. Residue Number | Low fluctuations for residues in the binding pocket suggest stable interactions with the ligand. |

| Hydrogen Bonds | Count of specific hydrogen bonds vs. Time | Key hydrogen bonds predicted by docking are maintained for a high percentage of the simulation time. |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For this compound, these methods can provide a detailed understanding of its chemical behavior at a molecular level.

Electronic Properties and Reactivity Descriptors:

Key electronic properties that can be calculated for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. acs.org A smaller energy gap suggests higher reactivity. acs.org

Table 1: Theoretical Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | 1.5 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 8.0 eV | Reflects the molecule's chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions. |

Note: The values in this table are hypothetical and represent typical data that would be obtained from DFT calculations.

The reactivity of this compound can be further explored through the calculation of various reactivity descriptors. These include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack. For instance, the nitrogen atom of the piperidine ring is expected to be a primary site for protonation. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

The structural features of this compound make it a candidate for investigation in drug discovery programs, particularly through the use of pharmacophore modeling and virtual screening. nih.govmedchemexpress.com

Pharmacophore Model Development:

A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target. The key structural elements of this compound that would be considered in a pharmacophore model include:

Hydrogen Bond Acceptors: The nitrogen atom in the thiazole ring and the oxygen atom of the hydroxyl group.

Hydrogen Bond Donor: The hydroxyl group on the piperidine ring.

Hydrophobic Features: The ethyl group and the carbon framework of the piperidine and thiazole rings.

These features can be mapped in three-dimensional space to generate a pharmacophore model. This model can then be used to search large chemical databases for other compounds that share a similar arrangement of these features and may, therefore, exhibit similar biological activity. researchgate.netnih.gov

Virtual Screening:

Virtual screening is a computational technique used to identify promising drug candidates from large libraries of compounds. nih.gov If a particular biological activity is hypothesized for this compound, it can be used as a query molecule in a virtual screening campaign.

Table 2: Potential Pharmacophoric Features of this compound for Virtual Screening

| Feature | Location | Role in Molecular Recognition |

| Hydrogen Bond Donor | Hydroxyl group | Interaction with electron-rich residues in a target protein. |

| Hydrogen Bond Acceptor | Thiazole nitrogen, Hydroxyl oxygen | Interaction with hydrogen bond donor residues. |

| Aromatic/Heterocyclic Ring | Thiazole ring | Potential for π-π stacking interactions. |

| Hydrophobic Center | Piperidine ring | Interaction with hydrophobic pockets in a target protein. |

Note: This table outlines the potential pharmacophoric features based on the structure of the compound.

The process would involve docking this compound into the active site of a target protein to understand its binding mode. The identified interactions would then inform the virtual screening protocol to find other molecules that can form similar interactions, potentially leading to the discovery of novel therapeutic agents. tandfonline.comnih.gov Thiazole and piperidine moieties are present in numerous biologically active compounds, suggesting that hybrids containing these rings are of significant interest in medicinal chemistry. acs.orgacs.orgmdpi.comnih.govnews-medical.net

Structure Activity Relationship Sar Investigations Within the 1 1 Thiazol 2 Yl Ethyl Piperidin 4 Ol Class

Impact of Piperidine (B6355638) Ring Substitutions on Biological Interactions

The piperidine moiety is a common scaffold in medicinal chemistry, and its substitution patterns can significantly influence a compound's pharmacological profile. mdpi.com In the context of the 1-(1-(thiazol-2-yl)ethyl)piperidin-4-ol series, modifications to the piperidine ring can affect binding to target proteins, as well as properties like lipophilicity and metabolic stability.

Research on related piperidine-containing compounds has shown that the nitrogen atom within the ring and its substituents play a critical role in target engagement. For instance, in a series of 4-(2-aminoethyl)piperidine derivatives targeting the σ1 receptor, the presence and nature of the substituent on the piperidine nitrogen were found to be determinants of affinity. nih.gov While unsubstituted piperidines showed reduced affinity, the introduction of a methyl group on the nitrogen led to a significant increase in σ1 receptor affinity and selectivity over the σ2 subtype. nih.gov This suggests that the substituent on the piperidine nitrogen can modulate interactions within the lipophilic binding pocket of the target protein. nih.gov

The following table summarizes the impact of piperidine ring substitutions on the biological activity of related compound classes.

| Modification | Observed Effect on Biological Activity | Rationale | Reference |

| N-Methylation | Increased σ1 receptor affinity and selectivity | Enhanced interaction with the lipophilic binding pocket of the receptor. | nih.gov |

| Introduction of Spirocyclic Structures | Potential for improved cytotoxicity and apoptosis induction | Increased three-dimensionality of the molecule, leading to better interaction with protein binding sites. | mdpi.com |

| Unsubstituted Piperidine Nitrogen | Reduced σ1 receptor affinity | Lack of favorable interactions within the binding pocket. | nih.gov |

Role of Thiazole (B1198619) Ring Modifications in Target Affinity and Selectivity

The thiazole ring is a versatile heterocyclic scaffold that is present in numerous biologically active compounds and FDA-approved drugs. sciencescholar.usresearchgate.net Its aromatic nature and the presence of nitrogen and sulfur heteroatoms allow for a variety of interactions with biological targets, including hydrogen bonding and π-π stacking. Modifications to the thiazole ring in the this compound class can have a profound impact on target affinity and selectivity.

Studies on various thiazole derivatives have demonstrated that substitutions on the thiazole ring can dramatically alter their biological activity. For example, in a series of thiazole derivatives designed as PI3K/mTOR dual inhibitors, the nature of the substituent on the thiazole ring was a key determinant of cytotoxic potential. nih.gov Specifically, the presence of a 3-chloro-4-nitrophenyl ring attached to the hydrazone group on one side of the thiazole ring resulted in a compound with three-fold higher activity compared to its unsubstituted counterpart. nih.gov Similarly, the introduction of a nitro group on a benzylidene moiety attached to the thiazole ring also enhanced activity. nih.gov

In another study, the substitution pattern on a phenyl ring attached to the thiazole core was found to influence inhibitory activity against bovine carbonic anhydrase-II. nih.gov Derivatives with a para-nitrophenyl (B135317) substitution on the thiazole ring were more potent than those with an unsubstituted phenyl or a para-chlorophenyl group. nih.gov This highlights the importance of electronic effects of the substituents on the thiazole ring in modulating biological activity.

The following table illustrates the effect of thiazole ring modifications on the biological activity of related compounds.

| Modification | Observed Effect on Biological Activity | Rationale | Reference |

| 3-chloro-4-nitrophenyl substitution | 3-fold higher cytotoxic activity | Favorable electronic and steric interactions with the target enzyme. | nih.gov |

| 4-para-nitrophenyl substitution | Increased inhibitory potency against bovine CA-II | Enhanced electronic interactions within the enzyme's active site. | nih.gov |

| Unsubstituted phenyl group | Lower inhibitory potency compared to nitro-substituted analogs | Suboptimal electronic properties for target binding. | nih.gov |

Influence of the Ethyl Linker and Stereochemistry on Molecular Recognition

The ethyl linker connecting the thiazole and piperidine rings, as well as the stereochemistry at the chiral center of this linker, are critical for proper molecular recognition and biological activity. The length and flexibility of the linker can influence the relative orientation of the two heterocyclic rings, which in turn affects how the molecule fits into the binding site of its biological target.

Stereochemistry plays a pivotal role in the interaction of chiral drugs with their targets. For many biologically active compounds, one enantiomer is significantly more potent than the other, a phenomenon known as eudismic ratio. This is because the three-dimensional arrangement of atoms in a chiral molecule must be complementary to the chiral environment of the receptor's binding site for optimal interaction.

While specific studies on the stereochemistry of this compound are not detailed in the provided search results, the general principles of medicinal chemistry underscore its importance. For instance, the development of chiral thiazoline (B8809763) derivatives as auxiliaries in asymmetric catalysis highlights the significance of stereochemistry in directing chemical reactions, a principle that extends to drug-receptor interactions. nih.gov

Exploration of Bioisosteric Replacements for Enhanced Properties

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.govbaranlab.org In the context of the this compound class, bioisosteric replacements for the thiazole ring, the piperidine ring, or the hydroxyl group could lead to compounds with enhanced therapeutic profiles.

For example, the thiazole ring can be replaced with other five- or six-membered heterocyclic rings to explore different electronic and steric interactions with the target. nih.gov The search results describe the synthesis of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as glutaminase (B10826351) 1 inhibitors, where a thiadiazole ring is used in place of a thiazole. nih.gov This substitution led to the discovery of a potent and selective inhibitor. nih.gov

Similarly, the piperidine ring could be replaced by other cyclic amines or carbocycles to modulate properties such as basicity and lipophilicity. nih.gov The hydroxyl group on the piperidine ring is a key hydrogen bonding moiety. Replacing it with other hydrogen bond donors or acceptors, or even a non-polar group, can provide valuable SAR information.

The following table provides examples of bioisosteric replacements and their potential impact.

| Original Moiety | Bioisosteric Replacement | Potential Advantage | Reference |

| Thiazole | 1,3,4-Thiadiazole | Improved potency and selectivity | nih.gov |

| Thiazole | Pyridine | Altered electronic properties and hydrogen bonding capacity | baranlab.org |

| Piperidine | Pyrrolidine | Altered ring size and conformational flexibility | mdpi.com |

| Hydroxyl Group | Amine, Methoxy | Modified hydrogen bonding potential and lipophilicity | nih.gov |

Design and Synthesis of Focused Compound Libraries for SAR Elucidation

To efficiently explore the SAR of the this compound class, the design and synthesis of focused compound libraries are essential. nih.gov This approach allows for the systematic variation of different structural components of the molecule to identify key pharmacophoric features and optimize biological activity.

Parallel synthesis and combinatorial chemistry techniques can be employed to rapidly generate a diverse set of analogs. nih.gov For example, a library could be designed where the thiazole ring is substituted with a variety of small, electronically diverse groups. Another library could explore a range of substituents on the piperidine nitrogen. The synthesis of such libraries often involves the development of robust and versatile synthetic routes that can accommodate a wide range of building blocks. nih.govnih.gov The screening of these libraries against the biological target provides a wealth of data that can be used to build a comprehensive SAR model. nih.gov

Analysis of Conformational Flexibility and its Implications for SAR

The conformational flexibility of the this compound molecule can have a significant impact on its biological activity. The molecule can adopt various low-energy conformations, and the biologically active conformation is the one that binds to the target receptor. Understanding the conformational preferences of these molecules is therefore crucial for interpreting SAR data and for designing new, more rigid analogs that are pre-organized in the bioactive conformation.

Computational methods, such as Density Functional Theory (DFT) calculations and molecular dynamics simulations, can be used to study the conformational landscape of these molecules. nih.goviu.edu.sa These studies can identify the most stable conformers and the energy barriers between them. Experimental techniques like 2D-NMR spectroscopy can also provide insights into the solution-phase conformation of these compounds. nih.govmdpi.com By correlating the preferred conformations with the observed biological activity, researchers can gain a deeper understanding of the structural requirements for binding and develop more potent and selective compounds. researchgate.net

Metabolic Transformations Research in Vitro and in Silico of 1 1 Thiazol 2 Yl Ethyl Piperidin 4 Ol

Identification of Major Metabolic Pathways Using In Vitro Systems (e.g., Liver Microsomes, Hepatocytes)

Currently, there is no publicly available research that has specifically investigated the in vitro metabolism of 1-(1-(Thiazol-2-yl)ethyl)piperidin-4-ol using systems like human liver microsomes or hepatocytes. However, based on the metabolism of other piperidine (B6355638) and thiazole-containing compounds, several major metabolic pathways can be predicted.

Phase I metabolic reactions, primarily mediated by cytochrome P450 (CYP) enzymes in liver microsomes, are likely to be the initial steps in the biotransformation of this compound. mdpi.com Potential primary metabolic pathways could include:

Oxidation of the Piperidine Ring: The piperidine ring is a common site for metabolic oxidation. This can lead to the formation of various hydroxylated metabolites or further oxidation to a ketone. For instance, studies on other piperidine-containing drugs have shown that oxidation can occur at positions 3 or 4 of the piperidine ring. frontiersin.org

N-dealkylation: The ethyl group attached to the piperidine nitrogen could be a target for N-dealkylation, leading to the formation of piperidin-4-ol and a thiazole-containing metabolite.

Oxidation of the Thiazole (B1198619) Ring: The thiazole ring itself can undergo oxidation, potentially at the sulfur atom to form a sulfoxide (B87167) or at the carbon atoms of the ring.

Oxidation of the Ethyl Linker: The ethyl group connecting the thiazole and piperidine rings could also be a site for hydroxylation.

Phase II metabolism, which typically follows Phase I, would involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. These reactions often occur in hepatocytes. Potential Phase II pathways could include:

Glucuronidation: The hydroxyl group on the piperidin-4-ol moiety is a likely site for glucuronidation, a common Phase II reaction.

Sulfation: The same hydroxyl group could also undergo sulfation.

Characterization of Metabolites via High-Resolution Mass Spectrometry

Without experimental data from in vitro metabolism studies, the characterization of metabolites of this compound remains speculative. High-resolution mass spectrometry (HRMS) is a powerful tool for identifying metabolites by providing accurate mass measurements, which can be used to determine the elemental composition of the metabolites.

In a hypothetical study, after incubation of the parent compound with liver microsomes or hepatocytes, the samples would be analyzed by liquid chromatography coupled with HRMS (LC-HRMS). The resulting data would be scrutinized for potential metabolites by comparing the mass spectra of the samples with a control. The accurate mass data would allow for the prediction of molecular formulas for potential metabolites, which would then be used to propose metabolic pathways. For example, an increase in mass of 16 Da would suggest an oxidation (addition of an oxygen atom), while an increase of 176 Da would indicate glucuronidation.

Table 1: Hypothetical Metabolites of this compound and Their Predicted Mass Spectrometry Signatures

| Hypothetical Metabolite | Proposed Metabolic Pathway | Predicted Exact Mass [M+H]⁺ |

| M1: Hydroxylated piperidine | Oxidation | 229.1114 |

| M2: Piperidine ring-opened | Oxidation | 247.1219 |

| M3: N-dealkylated piperidine | N-dealkylation | 102.0862 |

| M4: Thiazole sulfoxide | Oxidation | 229.0906 |

| M5: Glucuronide conjugate | Glucuronidation | 389.1329 |

Enzyme Kinetics of Metabolic Transformation In Vitro

To date, no studies have been published detailing the enzyme kinetics of the metabolic transformation of this compound. Such studies would be essential to understand the rate at which the compound is metabolized.

Typically, enzyme kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) are determined by incubating the compound at various concentrations with a source of metabolic enzymes (like human liver microsomes) and measuring the rate of metabolite formation. mdpi.com A low Km value would indicate a high affinity of the enzyme for the substrate, while Vmax would represent the maximum rate of the metabolic reaction. These parameters are crucial for predicting the in vivo clearance of the compound.

Cytochrome P450 (CYP) Isoform Involvement in Metabolism In Vitro

The specific cytochrome P450 (CYP) isoforms responsible for the metabolism of this compound have not been identified due to a lack of research. Identifying the involved CYP isoforms is critical for predicting potential drug-drug interactions.

This is typically investigated using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors of different CYP isoforms in human liver microsomes. nih.govclinpgx.org For example, if the metabolism is inhibited by ketoconazole, it would suggest the involvement of CYP3A4. clinpgx.org Given the structures of other drugs metabolized by specific CYPs, it could be hypothesized that major isoforms like CYP3A4, CYP2D6, or CYP2C9 might be involved in the metabolism of this compound. nih.gov

Computational Prediction of Metabolic Sites and Pathways

In the absence of experimental data, computational (in silico) models can be used to predict the most likely sites of metabolism on a molecule. nih.gov These models use algorithms based on known metabolic reactions and the chemical properties of the compound to predict which atoms are most susceptible to metabolism by CYP enzymes.

For this compound, in silico tools would likely predict several potential sites of metabolism. These predictions are based on factors such as the reactivity of different C-H bonds, the accessibility of atoms to the active site of CYP enzymes, and the stability of the resulting metabolites.

Table 2: Predicted Sites of Metabolism for this compound from In Silico Models

| Predicted Site of Metabolism | Type of Reaction | Rationale |

| Piperidine ring (C3 or C4) | Hydroxylation | Common site for aliphatic hydroxylation. |

| Ethyl linker (alpha-carbon to piperidine) | Hydroxylation | Benzylic-like position, often susceptible to oxidation. |

| Piperidine Nitrogen | N-dealkylation | Common pathway for tertiary amines. |

| Thiazole ring (Sulfur) | Sulfoxidation | Heteroatom oxidation is a known metabolic pathway. |

These computational predictions provide valuable hypotheses that can guide the design of future in vitro metabolism studies.

Advanced Analytical Methodologies for Research Applications of 1 1 Thiazol 2 Yl Ethyl Piperidin 4 Ol

Chromatographic Method Development for Purity Assessment and Isolation of Analogues in Research Studies

Chromatography is an indispensable tool for the separation and purification of compounds in complex mixtures. For research involving 1-(1-(thiazol-2-yl)ethyl)piperidin-4-ol, developing specific chromatographic methods is essential for assessing the purity of synthetic batches and for isolating any related analogues or impurities. nih.gov

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity and concentration of a target compound in research samples. A reversed-phase HPLC (RP-HPLC) method is commonly established for the analysis of piperidine-containing compounds. nih.govresearchgate.net This involves a stationary phase, such as C18, and a polar mobile phase.

Method development for this compound would involve optimizing the mobile phase composition—typically a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol)—to achieve a sharp, symmetrical peak with a reasonable retention time. nih.govmdpi.com Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the elution of all components in a sample within a practical timeframe. nih.gov Detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where the thiazole (B1198619) ring exhibits strong absorbance, such as 254 nm. nih.gov The method's performance is validated for linearity, accuracy, and precision to ensure reliable quantification. nih.govmdpi.com

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm particle size) nih.gov | Provides a non-polar stationary phase for effective separation of moderately polar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to ensure consistent protonation of the piperidine (B6355638) nitrogen, leading to sharp peaks. |

| Mobile Phase B | Acetonitrile nih.gov | The organic modifier used to elute the compound from the column. |

| Gradient | 5% to 95% B over 10 minutes nih.gov | Ensures separation of impurities with varying polarities and a reasonable total run time. |

| Flow Rate | 1.0 mL/min nih.gov | A standard flow rate for analytical scale columns, balancing speed and resolution. |

| Column Temperature | 30°C nih.gov | Maintains consistent retention times by controlling the viscosity of the mobile phase. |

| Detection | UV at 254 nm nih.gov | The thiazole ring provides strong UV absorbance for sensitive detection. |

| Injection Volume | 5 µL | A typical volume for analytical HPLC to avoid column overloading. |

The structure of this compound contains a stereocenter at the carbon atom connecting the thiazole and piperidine rings, meaning it exists as a pair of enantiomers. Since enantiomers often exhibit different biological activities, determining the enantiomeric purity of a synthesized sample is critical. nih.govnih.gov Chiral HPLC is the most effective method for this purpose. nih.gov

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate and elute at different times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used for separating a broad range of chiral molecules. nih.gov The choice of mobile phase, which can range from normal-phase (e.g., n-hexane/ethanol) to polar-organic or reversed-phase, is crucial for achieving optimal separation (resolution) between the enantiomeric peaks. nih.gov

Table 2: Common Chiral Stationary Phases (CSPs) for Enantiomeric Separation

| CSP Type | Example Commercial Column | Typical Mobile Phase System | Separation Principle |

| Immobilized Amylose Phenylcarbamate | Chiralpak® IA/IG nih.gov | Normal or Reversed-Phase | Utilizes hydrogen bonding, dipole-dipole, and π-π interactions for chiral recognition. |

| Immobilized Cellulose Phenylcarbamate | Chiralcel® OD/OJ nih.gov | Normal or Reversed-Phase | Forms transient diastereomeric complexes with the enantiomers based on their 3D structure. |

| Macrocyclic Glycopeptide (Teicoplanin) | TeicoShell™ azypusa.com | Reversed-Phase/Polar Organic | Offers multiple interaction sites (ionic, hydrogen bonding) for complex chiral molecules. |

| Crown Ether | Crownpak® CR(+) nih.gov | Reversed-Phase (Acidic) | Specifically designed for separating chiral amines through host-guest complexation. |

Advanced Spectroscopic Techniques for Mechanistic Elucidation in Chemical Reactions

Spectroscopic methods provide detailed structural information and are used to confirm the identity of synthesized compounds and to understand reaction mechanisms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. optica.orgresearchgate.net For this compound, 1H and 13C NMR spectra provide a complete map of the carbon-hydrogen framework. Furthermore, NMR can be used to monitor the progress of a chemical reaction in real-time or by analyzing aliquots. nih.gov For instance, during the synthesis, the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product can be tracked to determine reaction completion. nih.gov

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning all proton and carbon signals, confirming the connectivity of the thiazole, ethyl, and piperidine fragments. mdpi.com

Table 3: Hypothetical NMR Signal Assignments for this compound

| Atom Position (Hypothetical) | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations |

| Thiazole-H4 | ~7.8 | ~143 | Correlates with Thiazole-C2, Thiazole-C5 |

| Thiazole-H5 | ~7.3 | ~118 | Correlates with Thiazole-C2, Thiazole-C4 |

| Ethyl-CH | ~4.0 (quartet) | ~60 | Correlates with Thiazole-C2, Ethyl-CH₃, Piperidine-C2/C6 |

| Ethyl-CH₃ | ~1.6 (doublet) | ~18 | Correlates with Ethyl-CH |

| Piperidine-H4 (CHOH) | ~3.7 (multiplet) | ~68 | Correlates with Piperidine-C3/C5 |

| Piperidine-H2/H6 (eq) | ~3.0 (multiplet) | ~55 | Correlates with Ethyl-CH, Piperidine-C4 |

| Piperidine-H2/H6 (ax) | ~2.4 (multiplet) | ~55 | Correlates with Ethyl-CH, Piperidine-C4 |

| Piperidine-H3/H5 (eq) | ~1.9 (multiplet) | ~35 | Correlates with Piperidine-C4, Piperidine-C2/C6 |

| Piperidine-H3/H5 (ax) | ~1.5 (multiplet) | ~35 | Correlates with Piperidine-C4, Piperidine-C2/C6 |

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is vital for determining the molecular weight of a compound and investigating its stability and degradation. nih.gov Forced degradation studies, where the compound is subjected to stress conditions like oxidation, acid, base, and light, are performed to identify potential degradation products. nih.govnih.gov

For this compound, LC-MS/MS would be used to analyze samples from these stress tests. The parent molecule would be fragmented in the mass spectrometer to generate a characteristic fragmentation pattern. Any new peaks appearing in the chromatograms of stressed samples would be selected for fragmentation (MS/MS) to elucidate their structures. Common degradation pathways for such molecules might include oxidation of the thiazole ring or cleavage of the bond between the ethyl group and the piperidine nitrogen. nih.govnih.gov This information is critical for understanding the compound's intrinsic stability. wvu.edu

Table 4: Potential In Vitro Degradation Products and Fragmentation Analysis by LC-MS/MS

| Proposed Degradation Product | Proposed Mechanism | Expected [M+H]⁺ | Key MS/MS Fragments |

| N-Oxide of Piperidine | Oxidation | 259.1271 | Loss of oxygen (-16 Da), fragmentation of the piperidine ring. |

| Hydroxylation of Thiazole Ring | Oxidation | 259.1271 | Characteristic fragments of the hydroxylated thiazole moiety. |

| Thiazole Ring Cleavage | Photo-oxidation nih.gov | Varies | Fragments indicating an open-ring structure, such as a thioamide derivative. |

| De-alkylation (loss of thiazol-ethyl group) | Hydrolysis/Oxidation | 102.0862 | The mass corresponding to protonated piperidin-4-ol. |

Development of Bioanalytical Methods for Quantifying Compound in In Vitro Biological Matrices

To evaluate the biological activity of this compound in assays involving cell lysates or enzyme solutions, a sensitive and specific bioanalytical method is required for its quantification. LC-MS/MS is the gold standard for this application due to its high selectivity and sensitivity. mdpi.compurdue.edu

A method would be developed to quantify the compound in matrices like cell culture media or buffer from an enzyme assay. Sample preparation is a critical first step and often involves protein precipitation with a cold organic solvent (like acetonitrile) or solid-phase extraction (SPE) to remove interfering matrix components. psu.edu

The analysis is typically performed using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and one or more specific product ions are monitored. This precursor-to-product ion transition is unique to the compound, providing excellent specificity and minimizing background noise. An internal standard, a structurally similar molecule, is added to all samples to correct for variations in sample processing and instrument response. mdpi.com

Table 5: Hypothetical LC-MS/MS Method Parameters for In Vitro Quantification

| Parameter | Condition | Rationale |

| Sample Preparation | Protein precipitation with acetonitrile containing an internal standard. | A simple, fast method to remove most proteins from the in vitro matrix. |

| Chromatography | Fast gradient UHPLC on a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). mdpi.com | Rapid separation (2-3 minutes) suitable for high-throughput analysis. |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode. | The basic piperidine nitrogen is readily protonated, yielding a strong [M+H]⁺ signal. |

| Precursor Ion [M+H]⁺ | m/z 243.13 | The mass-to-charge ratio of the protonated parent molecule. |

| Product Ion 1 (Quantifier) | e.g., m/z 112.05 | A stable, high-intensity fragment ion used for quantification. |

| Product Ion 2 (Qualifier) | e.g., m/z 84.04 | A second fragment ion used to confirm the identity of the analyte. |

| Internal Standard | A deuterated analogue or a close structural variant. | Corrects for variability during sample preparation and analysis. |

Thermal and Photochemical Stability Assessment in Research Solvents and In Vitro Media

The stability of a research compound is a critical parameter that influences the reliability and reproducibility of experimental results. Understanding how a compound behaves under various storage and experimental conditions, such as exposure to heat and light, is fundamental for its proper handling and use in research applications. For the compound this compound, a comprehensive assessment of its thermal and photochemical stability is essential for its application in chemical and biological research. While direct, published stability studies on this specific molecule are not available, a predictive analysis based on the known chemical properties of its constituent functional groups—the 2-substituted thiazole and the N-substituted piperidin-4-ol—can provide valuable insights into its likely stability profile.

Projected Thermal Stability

The thermal stability of this compound is expected to be governed by the individual stabilities of the thiazole ring and the substituted piperidine moiety.

Thiazole Moiety: The thiazole ring is known for its aromatic character and is generally thermally robust. wikipedia.orgpharmaguideline.com Significant thermal decomposition of the thiazole ring itself typically requires high temperatures. wikipedia.org However, the presence of substituents can influence its stability. Oxidation at the sulfur or nitrogen atoms is a possible degradation pathway under oxidative thermal stress. wikipedia.org

Piperidin-4-ol Moiety: The piperidine ring is a saturated heterocycle and is also relatively stable. wikipedia.org However, the hydroxyl group at the C-4 position and the N-ethylthiazolyl substituent are the most likely sites of thermal degradation. The most probable thermal degradation pathway for the piperidin-4-ol portion of the molecule is acid- or base-catalyzed dehydration. Under elevated temperatures, especially in non-neutral pH environments, the tertiary alcohol could be eliminated to form water and the corresponding alkene, 1-(1-(thiazol-2-yl)ethyl)-1,2,3,6-tetrahydropyridine. The N-substitution on piperidine derivatives is generally stable, but extreme conditions could lead to dealkylation or other rearrangements. researchgate.net

Influence of Research Solvents: The choice of solvent is expected to play a significant role in the thermal stability of this compound.

Aprotic Solvents (e.g., DMSO, DMF): In anhydrous aprotic solvents, the compound is likely to exhibit its highest thermal stability, as the primary degradation pathway of dehydration is less favored. However, technical grades of solvents like DMSO can contain water, which may facilitate degradation over long-term storage at elevated temperatures. nih.gov

Protic Solvents (e.g., Ethanol (B145695), Water, Buffers): In protic solvents, particularly aqueous buffers with non-neutral pH, the rate of dehydration of the piperidin-4-ol moiety is expected to increase with temperature.

The projected thermal degradation of this compound in various research solvents is illustrated in the hypothetical data table below.

Table 1: Projected Thermal Stability of this compound after 24 hours This table is illustrative and based on general chemical principles, not on direct experimental data for this specific compound.

| Solvent | Temperature | Projected Degradation (%) | Primary Projected Degradant |

| DMSO (anhydrous) | 25 °C | < 0.1% | - |

| DMSO (anhydrous) | 60 °C | < 1% | Minor oxidation products |